![molecular formula C18H24FNO3 B2940038 3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902947-18-5](/img/structure/B2940038.png)
3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic molecule. It contains a fluoro-methylphenyl group, an octahydrobenzo[b][1,4]dioxin group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-fluoro-3-methylphenyl group would contribute aromaticity to the molecule, the octahydrobenzo[b][1,4]dioxin group would introduce a cyclic ether structure, and the propanamide group would add a carbonyl and an amine group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to reactions with acids or bases, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ether group could potentially increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Antitumor Properties and Mechanisms
The synthesis and evaluation of fluorinated benzothiazoles, specifically focusing on compounds like 2-(4-amino-3-methylphenyl)benzothiazoles, have revealed potent antitumor activities. These compounds have been shown to be highly cytotoxic in vitro against human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but inactive against nonmalignant and other cancer cell lines, demonstrating selectivity in their antitumor effects. The fluorinated compounds, due to their structural modifications, have also exhibited broad spectrum antitumor activities, indicating a promising direction for pharmaceutical development in cancer therapy (Hutchinson et al., 2001).
Synthesis and Chemical Characterization
The development and synthesis of novel benzothiazole derivatives, including those with fluorine substitutions, have been critical in exploring their potential as antitumor agents. These efforts include the creation of amino acid prodrugs to improve solubility and bioavailability, thereby enhancing their therapeutic potential. The synthesized compounds have undergone extensive characterization, revealing their stability, solubility, and the ability to induce cytochrome P450 1A1, which is crucial for their antitumor specificity. Such studies provide valuable insights into the pharmacological profile of these compounds, paving the way for their clinical evaluation (Bradshaw et al., 2002).
Applications Beyond Cancer Treatment
Research on fluorinated compounds extends beyond their antitumor applications. Studies on the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents have shed light on the regioselectivity of the fluorination process. This work contributes to a broader understanding of how fluorinated compounds can be synthesized and modified for various applications, including their potential use in medicinal chemistry and materials science (Zupan et al., 1996).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluoro-3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAFYQNKEKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.